molecular formula C4H9BO2 B052118 (E)-But-2-EN-2-ylboronic acid CAS No. 125261-72-5

(E)-But-2-EN-2-ylboronic acid

Cat. No. B052118
M. Wt: 99.93 g/mol
InChI Key: CCXHEPSOPWJNJB-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of (E)-But-2-EN-2-ylboronic acid derivatives involves enantioselective and diastereoselective methodologies. One approach described involves the use of chiral allylic alcohol β-carbanion equivalents for the enantioselective synthesis of 2-butene-1,4-diols from aldehydes through reactions with chiral allylboronates, followed by epoxidation and acid-catalyzed rearrangement (Roush & Grover, 1992).

Molecular Structure Analysis

The molecular structure of (E)-But-2-EN-2-ylboronic acid plays a pivotal role in its reactivity and utility in organic synthesis. Its structure allows for the formation of stable complexes with transition metals, facilitating various cross-coupling reactions. The boronic acid group's ability to act as a Lewis acid or nucleophile under different conditions makes it a versatile reagent in organic synthesis.

Chemical Reactions and Properties

(E)-But-2-EN-2-ylboronic acid participates in a range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds. The compound's ability to undergo selective dimerization reactions under catalyzed conditions to form (E)-configured vinylallenes showcases its utility in synthesizing complex organic frameworks (Bassetti et al., 2007).

Physical Properties Analysis

The physical properties of (E)-But-2-EN-2-ylboronic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical reactions. While specific data on these properties were not directly found in the literature, the general behavior of boronic acids suggests that they are relatively stable under dry conditions but can form boronic esters in the presence of diols, which may affect their reactivity and handling.

Chemical Properties Analysis

The chemical properties of (E)-But-2-EN-2-ylboronic acid, including its acidity, reactivity towards nucleophiles, and propensity to form boronate complexes, underpin its wide application in organic synthesis. Its reactivity pattern allows for the facile functionalization of organic molecules, providing a pathway to a variety of chemical structures. The compound's ability to act as a Lewis acid catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids illustrates its potential as a catalytic agent in organic transformations (Yamashita, Sakakura, & Ishihara, 2013).

Scientific Research Applications

  • Sensing Applications

    • Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling

    • The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling .
    • This can involve the manipulation and modification of proteins .
  • Separation Technologies

    • Boronic acids can be used in separation technologies .
    • For example, they can be used for electrophoresis of glycated molecules .
  • Development of Therapeutics

    • Boronic acids are also used in the development of therapeutics .
    • This can involve the design and synthesis of biologically active compounds .
  • Material Science

    • Boronic acids can be used as building materials for microparticles for analytical methods .
    • They can also be incorporated into polymers for the controlled release of insulin .
  • Synthetic Receptors

    • Boronic acids can be used to develop synthetic receptors for low molecular compounds .
    • This can involve novel detection methodologies .
  • Drug Delivery Systems

    • Boronic acids can be used in drug delivery systems .
    • They can be used to design responsive materials for controlled drug release .
  • Enzyme Inhibition

    • Boronic acids can act as enzyme inhibitors .
    • They can interfere with biological signaling pathways .
  • Cell Delivery Systems

    • Boronic acids can be used in cell delivery systems .
    • They can be used to transport therapeutic agents into cells .
  • Glycobiology

    • Boronic acids play a crucial role in carbohydrate chemistry and glycobiology .
    • They can be used for the analysis and separation of carbohydrates .
  • Protein Manipulation

    • Boronic acids can be used for protein manipulation .
    • They can modify proteins for various research applications .
  • Electrophoresis of Glycated Molecules

    • Boronic acids can be used for the electrophoresis of glycated molecules .
    • They can separate glycated molecules based on their charge and size .

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Boronic acids have been the subject of much research due to their potential applications in various fields, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

[(E)-but-2-en-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXHEPSOPWJNJB-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=CC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C(=C\C)/C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-But-2-EN-2-ylboronic acid

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